molecular formula C20H26BNO5 B7889189 1-Boc-3-formyl-6-indoleboronic acid pinacol ester

1-Boc-3-formyl-6-indoleboronic acid pinacol ester

Cat. No.: B7889189
M. Wt: 371.2 g/mol
InChI Key: STKHBUBGGXGUNS-UHFFFAOYSA-N
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Description

1-Boc-3-formyl-6-indoleboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic acid pinacol ester moiety attached to an indole ring with a formyl group at the 3-position and a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-formyl-6-indoleboronic acid pinacol ester typically involves the following steps:

    Borylation of Indole: The initial step involves the borylation of an indole derivative.

    Formylation: The next step is the formylation of the borylated indole.

    Protection of Nitrogen: The final step involves the protection of the nitrogen atom with a Boc group.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-formyl-6-indoleboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalyst, aryl or vinyl halides

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Aryl or vinyl derivatives

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-formyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO5/c1-18(2,3)25-17(24)22-11-13(12-23)15-9-8-14(10-16(15)22)21-26-19(4,5)20(6,7)27-21/h8-12H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKHBUBGGXGUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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